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Compound of Interest

Compound Name: 1-Fluoro-2-(2-nitrovinyl)benzene

Cat. No.: B1336865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Fluoro-2-(2-nitrovinyl)benzene, also known as 2-fluoro-β-nitrostyrene, is an organic

compound of interest in synthetic chemistry and potentially in drug discovery due to the

presence of the reactive nitrovinyl group and the fluorine substituent, which can influence its

biological activity and metabolic stability. Spectroscopic analysis is crucial for the unambiguous

identification and characterization of this molecule. This guide provides a comprehensive

overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 1-Fluoro-2-(2-nitrovinyl)benzene.

A Note on Data Availability: As of the latest search, specific, publicly available experimental

spectroscopic data (NMR, IR, MS) for 1-Fluoro-2-(2-nitrovinyl)benzene is limited. Therefore,

this guide will present predicted spectral data based on the compound's structure and known

data from its isomer, 1-fluoro-4-(2-nitrovinyl)benzene, to provide a reference for researchers.

Predicted Spectroscopic Data for 1-Fluoro-2-(2-
nitrovinyl)benzene
The following tables summarize the predicted spectroscopic data for 1-Fluoro-2-(2-
nitrovinyl)benzene. These predictions are based on established principles of spectroscopy

and analysis of the chemical structure.
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Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 7.8 - 8.2 d ~ 13-14 Vinyl H (α to NO₂)

~ 7.4 - 7.7 m - Aromatic H

~ 7.2 - 7.4 m - Aromatic H

~ 7.0 - 7.2 d ~ 13-14 Vinyl H (β to NO₂)

d: doublet, m: multiplet

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 158 - 162 (d, ¹JCF) C-F

~ 135 - 140 Vinyl C (α to NO₂)

~ 130 - 135 Vinyl C (β to NO₂)

~ 120 - 135 Aromatic C-H

~ 115 - 120 (d, ²JCF) Aromatic C-H

~ 120 - 125 (d) Aromatic C (ipso to nitrovinyl)

d: doublet due to C-F coupling

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Assignment

~ 3100 - 3000 C-H stretch (aromatic and vinyl)

~ 1640 - 1620 C=C stretch (vinyl)

~ 1520 - 1490 NO₂ asymmetric stretch

~ 1350 - 1320 NO₂ symmetric stretch

~ 1250 - 1150 C-F stretch

~ 970 - 950 C-H bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data
m/z Assignment

167 [M]⁺ (Molecular ion)

121 [M - NO₂]⁺

94 [M - NO₂ - HCN]⁺

77 [C₆H₅]⁺

Comparative Experimental Data for 1-Fluoro-4-(2-
nitrovinyl)benzene
For reference, the following table presents available experimental data for the isomeric

compound, 1-fluoro-4-(2-nitrovinyl)benzene.

Table 5: Experimental Spectroscopic Data for 1-Fluoro-4-
(2-nitrovinyl)benzene
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Technique Data

¹H NMR (CDCl₃)
δ 7.98 (d, J=13.7 Hz, 1H), 7.60-7.50 (m, 3H),

7.15 (t, J=8.5 Hz, 2H)

IR (KBr)
Major peaks at approximately 1640, 1510, 1340,

1230, 960 cm⁻¹

MS (GC-MS) m/z 167 (M⁺), 121, 94, 77

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Fluoro-2-(2-nitrovinyl)benzene
in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of

0.6-0.7 mL.

¹H NMR Acquisition:

Use a standard proton pulse program.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Use a standard carbon pulse program with proton decoupling (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1336865?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr)

powder and press into a thin, transparent pellet.

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that

has minimal IR absorption in the regions of interest and use a liquid cell.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or pure KBr pellet/ATR

crystal/solvent).

Place the sample in the beam path and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as:

Direct infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion

source.

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a

GC column to separate it from any impurities before it enters the mass spectrometer. This

is suitable for volatile and thermally stable compounds.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Inject a solution of the sample onto

an LC column for separation prior to introduction into the mass spectrometer.

Ionization: Use an appropriate ionization technique, such as:

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing

fragmentation. This is common in GC-MS.

Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol,

which generates ions. This is common in LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 1-Fluoro-2-(2-nitrovinyl)benzene.
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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

characteristics of 1-Fluoro-2-(2-nitrovinyl)benzene. While experimental data for this specific

isomer is not readily available in public domains, the predicted NMR, IR, and MS data, in

conjunction with the provided experimental protocols and comparative data for the 4-fluoro

isomer, offer a valuable resource for researchers working with this compound. Accurate

spectroscopic analysis is paramount for confirming the identity, purity, and structure of
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synthesized molecules, ensuring the reliability of subsequent scientific investigations and

applications.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Fluoro-2-(2-
nitrovinyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336865#spectroscopic-data-for-1-fluoro-2-2-
nitrovinyl-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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